

An In-depth Technical Guide to (-)-Bromocyclen: Structure, Properties, and Analysis

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Compound of Interest

Compound Name: (-)-Bromocyclen

Cat. No.: B15341675

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Disclaimer: This guide addresses the chemical entity Bromocyclen. Specific experimental data for the isolated levorotatory enantiomer, **(-)-Bromocyclen**, such as its absolute configuration and specific biological activity compared to its dextrorotatory counterpart, are not extensively available in the public domain. Therefore, this document primarily details the properties and analytical methods for Bromocyclen as a racemic mixture, with a focus on its stereochemical nature.

Chemical Structure and Properties

(-)-Bromocyclen is the levorotatory enantiomer of the synthetic organochlorine compound Bromocyclen. Due to the presence of three chiral centers in its bicyclo[2.2.1]hept-2-ene core, Bromocyclen can exist as multiple stereoisomers. Commercially, it is typically available as a racemic mixture.^[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for Bromocyclen.

Identifier	Value	Reference
IUPAC Name	5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene	[2]
CAS Number	1715-40-8	[2] [3]
Molecular Formula	C ₈ H ₅ BrCl ₆	[2] [3]
SMILES	<chem>C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr</chem>	[2]
InChI	InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2	[2]
InChIKey	DAASOABUJRMZAD-UHFFFAOYSA-N	[2]

Physicochemical Properties

The table below lists the known physical and chemical properties of Bromocyclen.

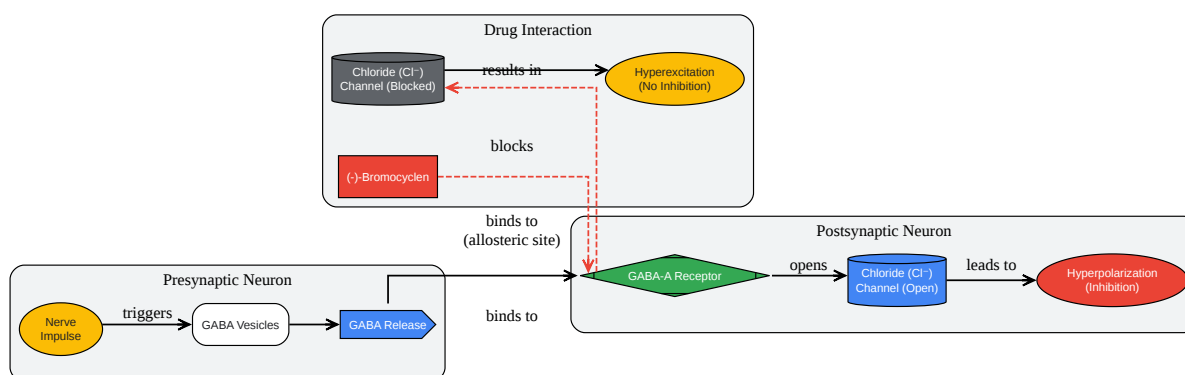
Property	Value	Reference
Molecular Weight	393.75 g/mol	[2] [3]
Appearance	White solid	[1]
Melting Point	77.0 °C	[4]
Boiling Point	372.8 ± 37.0 °C (Predicted)	[4]
Density	1.95 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Data not readily available	
XLogP3	4.4	[2]

Biological Activity and Mechanism of Action

Bromocyclen is classified as a cyclodiene insecticide and acaricide.[5] Like other insecticides in this class, its primary mode of action is believed to be the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor-ionophore complex.[6][7][8][9]

Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the insect central nervous system. The binding of GABA to its receptor (GABA-A) opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Cyclodiene insecticides are thought to bind to a site within the chloride channel of the GABA-A receptor, distinct from the GABA binding site. This binding allosterically blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence is a disruption of inhibitory neurotransmission, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, death of the insect.[6][8][10]



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Caption: Proposed mechanism of action of **(-)-Bromocyclen** on the GABA-A receptor.

Experimental Protocols

While information on the synthesis of **(-)-Bromocyclen** is scarce, a detailed protocol for the enantioselective analysis of Bromocyclen enantiomers has been published. This method is crucial for studying the environmental fate and biological effects of the individual stereoisomers.

Enantioselective Determination of Bromocyclen Enantiomers

The following protocol is adapted from a study on the determination of Bromocyclen enantiomers in fish tissue.^[11]

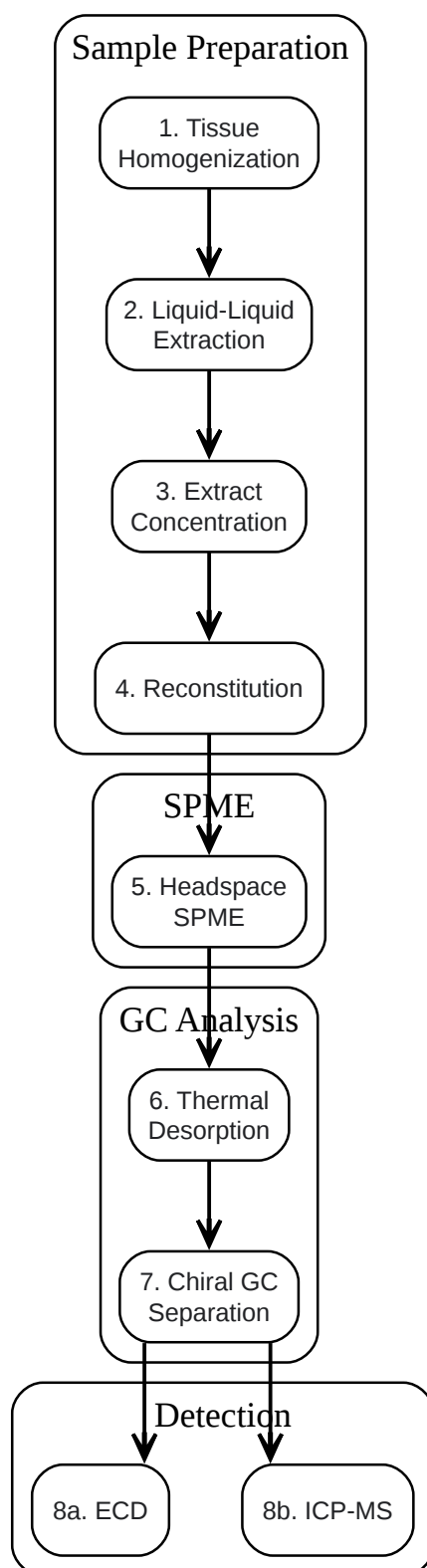
Objective: To separate and quantify the enantiomers of Bromocyclen from a biological matrix.

Methodology: Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC) with Electron-Capture Detection (ECD) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).^[11]

Procedure:

- Sample Preparation:
 - Homogenize the tissue sample.
 - Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., hexane/acetone mixture).
 - Centrifuge and collect the organic layer.
 - Concentrate the extract under a gentle stream of nitrogen.
 - Re-dissolve the residue in a suitable solvent for SPME.
- Solid-Phase Microextraction (SPME):

- Expose a polydimethylsiloxane (PDMS) coated SPME fiber to the headspace of the sample vial.
- Allow for a defined extraction time at a controlled temperature to ensure equilibrium is reached.
- Retract the fiber into the needle.
- Gas Chromatography (GC) Analysis:
 - Injector: Desorb the analytes from the SPME fiber in the hot GC inlet.
 - Column: Use a chiral capillary column (e.g., CP-Chirasil-Dex CB) to separate the enantiomers.[\[11\]](#)
 - Oven Program: A precise temperature program is required for optimal separation. An example program is:
 - Initial temperature: 50°C (hold for 1 min)
 - Ramp 1: 40°C/min to 140°C
 - Ramp 2: 0.2°C/min to 155°C[\[11\]](#)
- Detection:
 - Electron-Capture Detector (ECD): Highly sensitive for halogenated compounds like Bromocyclen.
 - Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Provides element-specific detection (e.g., for bromine), offering high selectivity.



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Caption: Workflow for the enantioselective analysis of Bromocyclen.

Synthesis

A detailed, peer-reviewed synthesis protocol for Bromocyclen is not readily available. However, the general synthetic route for related hexachloronorbornene derivatives involves a Diels-Alder cycloaddition reaction between hexachlorocyclopentadiene and an appropriate dienophile. For Bromocyclen, the dienophile would be allyl bromide. This would be followed by any necessary purification steps.

Conclusion

(-)-Bromocyclen is a chiral organochlorine insecticide whose specific properties as an isolated enantiomer are not well-documented in publicly available scientific literature. It is typically encountered as a racemic mixture. The primary mechanism of action for Bromocyclen, as a cycloalkene insecticide, is the non-competitive antagonism of the GABA-A receptor, leading to insect mortality through central nervous system disruption. While the synthesis of Bromocyclen follows the general principles of Diels-Alder chemistry, a specific, detailed protocol is lacking. A robust analytical method for the separation of its enantiomers has been developed, which is essential for future research into the stereospecific biological activity and environmental fate of this compound. Further research is needed to isolate and characterize the individual enantiomers of Bromocyclen to fully understand their respective toxicological and environmental profiles.

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